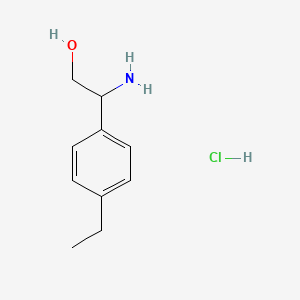

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with nitromethane to form 4-ethyl-β-nitrostyrene. This intermediate is then reduced to 2-Amino-2-(4-ethylphenyl)ethanol, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Amino Group Reactivity

The primary amine participates in nucleophilic reactions, forming derivatives through alkylation, acylation, or condensation.

Key Reactions:

Alcohol Group Reactivity

The secondary alcohol undergoes oxidation, esterification, or serves as a hydrogen-bond donor.

Key Reactions:

Salt-Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or polar solvents, enabling pH-dependent reactivity:

-

Deprotonation : Treatment with mild bases (e.g., NaHCO₃) generates the free base, enhancing nucleophilicity for further reactions .

-

Neutralization : Reacts with strong bases (e.g., NaOH) to precipitate the free amine, altering solubility .

Catalytic Transformations

Industrial processes highlight its role in multi-step syntheses:

-

Hydrogenation : Catalytic Pd/C-mediated hydrogenation reduces nitro groups to amines (e.g., in mirabegron synthesis) .

-

Cyclization : Polyphosphoric acid (PPA) at 80–85°C facilitates intramolecular cyclization, forming heterocyclic frameworks .

Biological Interactions

While not a direct reaction, the compound’s amino alcohol structure enables interactions with biomolecules:

-

Enzyme Inhibition : Competes with endogenous amines for binding to enzymatic active sites.

-

Receptor Modulation : Potential agonism/antagonism at adrenergic or serotonergic receptors due to structural mimicry .

Comparative Reactivity

| Compound | Structural Difference | Reactivity Profile |

|---|---|---|

| 2-Amino-2-phenylethanol | Lacks 4-ethyl group | Lower steric hindrance, faster acylation rates |

| 2-Amino-4-methylphenol hydrochloride | Phenolic –OH vs. aliphatic –OH | Enhanced acidity (pKa ~5.28), redox activity |

科学研究应用

Scientific Research Applications

The compound has been explored in several areas:

Chemistry

- Chiral Building Block: It serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds which are vital in pharmaceutical applications.

- Reagent in Reactions: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form nitro or nitroso derivatives and reduced to yield amines.

| Type of Reaction | Products Formed |

|---|---|

| Oxidation | Nitro or nitroso derivatives |

| Reduction | Amines or reduced forms |

| Substitution | Halogenated or nitrated derivatives |

Biology

- Biological Activity: The compound has been studied for its potential interactions with biological molecules. The amino group can form hydrogen bonds, influencing the structure and function of proteins and enzymes.

- Ligand Studies: It is investigated for its role as a ligand in receptor binding studies, contributing to the understanding of drug-receptor interactions .

Medicine

- Therapeutic Properties: The compound is being explored for its pharmacological properties, including its potential as a precursor in drug synthesis. Its unique structure may lead to the development of new therapeutic agents targeting specific diseases.

- Intermediate in Drug Synthesis: Notably, it is utilized in the synthesis of other pharmaceutical compounds, enhancing its significance in medicinal chemistry .

Case Study 1: Synthesis of Therapeutic Agents

A study focused on the synthesis of novel antidepressants highlighted the use of this compound as an intermediate. The research demonstrated that modifications to the ethyl group could significantly affect the pharmacological profile of the resulting compounds.

Case Study 2: Biological Interaction Studies

Research investigating the binding affinity of various ligands to serotonin receptors included this compound. Results indicated that structural variations influenced binding efficacy, providing insights into designing more effective antidepressants.

作用机制

The mechanism of action of 2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as a nucleophile in various biochemical reactions, participating in the formation of covalent bonds with target molecules .

相似化合物的比较

Similar Compounds

- 2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride

- 2-Amino-2-(4-tert-butylphenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

生物活性

2-Amino-2-(4-ethylphenyl)ethan-1-ol hydrochloride, also known as 4-Ethylphenylalaninol , is a compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, including structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO. Its structure can be represented by the following SMILES notation: CCC1=CC=C(C=C1)C(CO)N . The compound features an amino group, a hydroxyl group, and a phenyl ring, which contribute to its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has been limited. However, studies suggest potential applications in various therapeutic areas, including:

- Antimicrobial Activity : Preliminary studies indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenylalanine have shown efficacy against certain bacterial strains .

- Neuropharmacological Effects : The compound's structural similarities to known neuroactive agents suggest potential effects on neurotransmitter systems. Compounds with amino alcohol functionalities often interact with serotonin and norepinephrine receptors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the phenyl ring or the amino group can significantly alter potency and efficacy. For example:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Position | Increased binding affinity to receptors |

| Alkyl Chain Length | Alters lipophilicity and cellular uptake |

Case Studies

While specific case studies focusing solely on this compound are sparse, related compounds have been investigated for their biological effects:

- Antimicrobial Evaluation : A study evaluated similar amino alcohol derivatives for their ability to inhibit bacterial growth. Results showed that modifications to the alkyl chain improved activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Neuropharmacological Screening : Compounds with structural similarity were screened for their effects on serotonin receptors. Some derivatives demonstrated significant binding affinity, suggesting potential use in treating mood disorders .

Research Findings

Recent findings indicate that compounds related to this compound may exhibit:

- Metabolic Stability : Studies have shown that similar compounds are quickly metabolized in human liver microsomes, raising concerns about their bioavailability .

- Safety Profile : The safety of related compounds has been assessed, indicating low toxicity at therapeutic doses, though further studies are needed for comprehensive safety evaluations .

属性

IUPAC Name |

2-amino-2-(4-ethylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-8-3-5-9(6-4-8)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKDRACNFPLEOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。